3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)28(2)34(30,31)24-17-18-33-25(24)26(29)27-20-11-15-23(16-12-20)32-22-7-5-4-6-8-22/h4-18H,3H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJUONQOEUZAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its significant role in various biological activities. The structural components include:
- Sulfamoyl Group: Enhances solubility and biological interaction.
- Phenoxyphenyl Moiety: Contributes to the compound's lipophilicity and potential receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: The compound may induce apoptosis through the activation of caspases and disruption of mitochondrial integrity, similar to known anticancer agents like Combretastatin A-4 (CA-4) .
- IC50 Values: In laboratory settings, certain thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent activity .
Antimicrobial Activity
The sulfamoyl group in the structure suggests potential antimicrobial properties. Sulfonamides have been historically recognized for their antibacterial effects, and derivatives like this compound may also demonstrate similar activities against bacterial strains.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: Binding to cellular receptors could modulate signaling pathways that lead to apoptosis or cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other thiophene-based derivatives:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide | 12.58 | Anticancer |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Anticancer |
| 3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-chlorophenyl)thiophene-2-carboxamide | 11.6 | Anticancer |
This table illustrates that while many thiophene derivatives show promising anticancer activity, the specific combination of functional groups in this compound may confer unique properties that warrant further investigation.
Research Findings and Case Studies
- Study on Apoptotic Mechanisms:
- Molecular Docking Studies:
- Toxicity and ADME Predictions:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Research Findings
Impact of Aromatic Substituents: The 4-phenoxyphenyl group in the target compound may improve bioavailability compared to the dihydrobenzodioxin analog (), which introduces steric hindrance. Chlorine substituents () enhance binding through electron-withdrawing effects but may increase cytotoxicity.
Role of Sulfamoyl/Carboxamide Linkers :
- Phenyl sulfamoyl groups () reduce polarity, favoring blood-brain barrier penetration, while methyl/ethylphenyl substituents balance lipophilicity and solubility.
- Trifluoromethoxy groups () improve metabolic stability by resisting oxidative degradation.
Biological Activity Trends :
- Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, suggesting the thiophene core is critical for targeting bacterial enzymes.
- Isoxazole-containing analogs () show enhanced antimicrobial efficacy due to hydrogen-bonding interactions.
Synthetic Feasibility :
- Compounds with higher purity (e.g., 99.05% in ) correlate with optimized synthetic protocols, whereas impurities in analogs like the 42%-pure nitrothiophene () may limit scalability.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis of thiophene-carboxamide derivatives typically involves multi-step reactions, including sulfamoylation and coupling. Key methods include:
- Neat Methods : Solvent-free reactions at room temperature, suitable for intermediates with high thermal stability .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., using cyclohexanone and Al₂O₃ as a solid support under basic catalysis) while improving regioselectivity .
- Fusion Techniques : Elevated temperatures (e.g., 120–150°C) for solvent-free reactions, critical for activating sulfamoyl groups .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) between thiophene-2-carboxylic acid derivatives and aryl amines .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be reported to ensure reproducibility?
- Methodological Answer : Full structural and purity characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and sulfamoyl group integration .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragment patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- Melting Point and TLC : Confirm crystalline consistency and homogeneity .
- Reporting Standards : Include yields, solvent systems, Rf values, and spectral assignments (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Q. What safety protocols are essential when handling this compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DMF, thionyl chloride) .
- Spill Management : Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite) and dispose of waste in labeled containers .
- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can the sulfamoylation step be optimized to minimize by-products and improve regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfamoyl group activation .
- Temperature Gradients : Perform controlled heating (e.g., 80–100°C) to avoid decomposition of sensitive intermediates .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and selectivity .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonated derivatives) and adjust stoichiometry (e.g., sulfamoyl chloride:substrate ratio of 1.2:1) .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding biological activity?
- Methodological Answer :
- Dose-Response Validation : Perform in vitro assays (e.g., IC₅₀ determination for T-type Ca²⁺ channel inhibition) to verify docking studies .
- Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess if the bioactive conformation matches computational models .
- Solubility Adjustments : Address discrepancies by testing analogs with improved solubility (e.g., PEGylation) to ensure accurate activity measurements .
Q. How does the substitution pattern on the thiophene ring influence interactions with biological targets, and what in vitro models are appropriate for evaluation?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the 4-position) and test against targets like kinases or ion channels .
- In Vitro Models :
- Patch-Clamp Electrophysiology : For ion channel modulation studies (e.g., T-type Ca²⁺ channels) .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant enzymes (e.g., COX-2) via fluorescence-based kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
